Cesium arsenate

Description

Historical Context of Arsenate Chemistry Research

The history of arsenic-containing compounds dates back to antiquity, with minerals like the red realgar (arsenic sulfide) and yellow orpiment being known to Aristotle in the 4th century BCE. britannica.com By the 11th century, three types of "arsenic" were recognized: white (As₄O₆), yellow (As₂S₃), and red (As₄S₄). britannica.com However, the field of modern arsenate chemistry began to take shape much later.

A significant milestone was the synthesis of the first organometallic compound, tetramethyldiarsine, by French chemist Louis Claude Cadet in 1760 by heating arsenic oxide with potassium acetate. rsc.org The study of this compound, known as cacodyl, by Robert Wilhelm Bunsen in the 1830s and 1840s was crucial in developing the concept of chemical valency. rsc.org Throughout the 19th and 20th centuries, research expanded into various inorganic arsenates. Arsenic acid (H₃AsO₄) and its salts, such as lead arsenate and calcium arsenate, were investigated and used for applications like soil sterilization and pest control. britannica.com

The study of arsenate minerals, particularly the wide variety found in locations like Långban, Sweden, revealed that these compounds typically form under restricted conditions from the reaction of arsenic acid with other minerals at moderate to low temperatures. britannica.com In the 20th century, the investigation of arsenates became intertwined with the study of ferroelectricity, particularly with compounds isostructural to potassium dihydrogen phosphate (B84403) (KDP), which includes cesium dihydrogen arsenate. researchgate.net This opened a new chapter in arsenate research, focusing on the physical properties arising from their crystal structures.

Significance of Cesium-Containing Materials in Advanced Solid-State Chemistry

Cesium, the most electropositive and alkaline of the stable elements, possesses unique properties that make it highly significant in advanced solid-state chemistry. acs.orgbritannica.com Its large atomic radius and low ionization potential mean it readily gives up its single valence electron to form ionic compounds. acs.org This characteristic influences the crystal lattice of materials in predictable ways, making cesium a valuable component in the design of novel solid-state materials.

One of the most important areas of research for cesium-containing materials is in the field of solid acids and proton conductors. caltech.edu Compounds like Cesium Dihydrogen Phosphate (CDP) and the isostructural Cesium Dihydrogen Arsenate (CDA) are part of a family of materials known for their high proton conductivity, especially at elevated temperatures. researchgate.netcaltech.edu The large size of the cesium cation helps to create open and often highly symmetric crystal structures, which can facilitate the rotation of oxyanions (like arsenate or phosphate groups) and the migration of protons through the lattice. caltech.edu

Furthermore, cesium plays a critical role in the study of ferroelectric and piezoelectric materials. researchgate.neticontrolpollution.com In the KDP family of ferroelectrics, substituting smaller alkali metals with cesium alters the lattice parameters and the hydrogen-bonding network, which directly impacts the temperature of the ferroelectric phase transition and other related properties. researchgate.net Cesium's ability to form stable compounds with a variety of complex anions also makes it a key element in the synthesis of new materials with tailored optical, magnetic, and electronic properties. iaea.orgcapes.gov.br The most widespread use of the element itself is in drilling fluids for the oil industry and in highly accurate atomic clocks. thermofisher.com

Overview of Current Academic Research Landscape on Cesium Arsenate Compounds

Academic research on this compound compounds is diverse, focusing on synthesis, structural characterization, and the investigation of physical properties like ferroelectricity and conductivity. The research primarily targets cesium dihydrogen arsenate (CsH₂AsO₄) and its derivatives, but also includes other stoichiometries and complex mixed-anion systems.

Cesium Dihydrogen Arsenate (CsH₂AsO₄)

CsH₂AsO₄, also known as CDA, is the most extensively studied this compound. It belongs to the potassium dihydrogen phosphate (KDP) family of hydrogen-bonded ferroelectrics. researchgate.net At room temperature, it possesses a tetragonal crystal structure. researchgate.netresearchgate.net Upon cooling, it undergoes a phase transition to a ferroelectric state. This transition involves the ordering of hydrogen atoms within the O-H---O bonds and a corresponding displacement of the arsenate ions along the c-axis. researchgate.net

First-principles calculations using density functional theory (DFT) have been employed to study its electronic structure, optical properties, and the mechanisms behind its phase instability. researchgate.net Research also extends to its deuterated analogue, CsD₂AsO₄, which exhibits a higher transition temperature, highlighting the crucial role of hydrogen (or deuterium) in the ferroelectric transition mechanism. upenn.edu

Interactive Table 1: Crystallographic and Physical Properties of Cesium Dihydrogen Arsenate (CsH₂AsO₄)

| Property | Value | Source(s) |

| Formula | CsH₂AsO₄ | ereztech.com |

| Common Name | CDA | researchgate.net |

| Room Temp. Phase | Paraelectric | researchgate.net |

| Room Temp. Crystal System | Tetragonal | researchgate.netresearchgate.net |

| Room Temp. Space Group | I-42d | researchgate.net |

| Ferroelectric Phase | Ferroelectric | researchgate.net |

| Ferroelectric Crystal System | Orthorhombic | researchgate.net |

| Ferroelectric Space Group | Fdd2 | researchgate.net |

| Transition Temperature (Tc) | 143 K | researchgate.net |

Trithis compound (Cs₃AsO₄)

Research on trithis compound (Cs₃AsO₄) has focused on its synthesis and crystal structure. It can be synthesized by the oxidation of elemental arsenic using cesium hyperoxide (CsO₂). znaturforsch.comznaturforsch.com X-ray diffraction studies on single crystals have determined its structure. Unlike the networked structures of the dihydrogen arsenates, the crystal structure of Cs₃AsO₄ features isolated [AsO₄]³⁻ tetrahedra arranged in a packing that is nearly cubic. znaturforsch.comznaturforsch.com

Interactive Table 2: Crystallographic Data for Trithis compound (Cs₃AsO₄)

| Property | Value | Source(s) |

| Formula | Cs₃AsO₄ | znaturforsch.comznaturforsch.com |

| Crystal System | Orthorhombic | znaturforsch.comznaturforsch.com |

| Space Group | Pnma | znaturforsch.comznaturforsch.com |

| Lattice Parameter a | 1254.3(2) pm | znaturforsch.com |

| Lattice Parameter b | 902.9(2) pm | znaturforsch.com |

| Lattice Parameter c | 658.5(3) pm | znaturforsch.com |

| Formula Units (Z) | 4 | znaturforsch.com |

Other this compound Compounds and Mixed Systems

The academic landscape includes a variety of other and more complex cesium arsenates, often exploring the effects of substituting cations or anions.

CsH₅(AsO₄)₂: This compound, known as cesium pentahydrogen diarsenate, has been identified and structurally characterized. researchgate.netiucr.org

Cs(H₂AsO₄)(H₃AsO₄)₂: This novel compound, cesium dihydrogen arsenate bis(trihydrogen arsenate), was grown from highly acidic aqueous solutions and features a unique crystal structure with multiply protonated arsenate groups. iucr.org

Mixed Cation/Anion Systems: Researchers have synthesized and studied solid solutions to tune the material properties. Examples include Cs₀.₂Rb₀.₈H₂AsO₄, which is isostructural with the parent CDA, and Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁, where partial substitution of both cations and anions leads to different phase transition behaviors. researchgate.netrajpub.com

Complex and Intercalated Arsenates: Studies have also ventured into more complex formulations. The synthesis of cesium meta-arsenate vanadate, Cs₃(AsO₃)(VO₃)₂, has been reported, and its optical properties were studied. iaea.orgosti.gov Additionally, research has been conducted on the intercalation of cesium-arsenic alloys into graphite, forming new lamellar compounds. researchgate.netcambridge.org

These varied studies demonstrate a continuing effort to discover new arsenate-based materials and to understand the fundamental relationships between their chemical composition, crystal structure, and physical properties.

Structure

2D Structure

Properties

IUPAC Name |

tricesium;arsorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.3Cs/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEXNZXGPOPAEH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

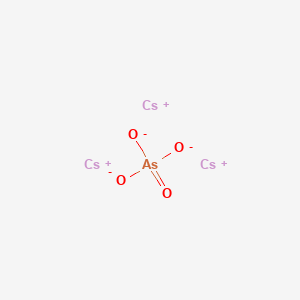

[O-][As](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsCs3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.636 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-85-4, 61136-62-7, 69514-84-7 | |

| Record name | Caesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid, tricesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061136627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069514847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Cesium Arsenate Systems

Aqueous Solution Synthesis Routes

Traditional aqueous methods are commonly employed for the synthesis of simple cesium arsenates. These reactions typically involve the neutralization of arsenic acid with a cesium base.

Cesium carbonate, a strong base, readily reacts with arsenic acid in an aqueous solution. made-in-china.com This acid-base reaction results in the formation of cesium arsenate and water, with the release of carbon dioxide gas. made-in-china.com The stoichiometry of the reactants determines the specific this compound salt produced. For instance, a complete neutralization would yield this compound (Cs₃AsO₄). The reaction can be represented by the following general equation:

3Cs₂CO₃(aq) + 2H₃AsO₄(aq) → 2Cs₃AsO₄(aq) + 3H₂O(l) + 3CO₂(g)

Historically, reactions involving alkali metal carbonates, including cesium carbonate, and arsenic trioxide with acetic acid have been used to produce organoarsenic compounds, demonstrating the reactivity of these precursors under different conditions. google.com

Similar to cesium carbonate, cesium hydroxide (B78521) is a strong base that neutralizes arsenic acid in an aqueous solution to form this compound and water. webelements.compilgaardelements.com The reaction is a straightforward acid-base neutralization and is highly exothermic. webelements.com The specific product, such as cesium dihydrogen arsenate (CsH₂AsO₄), dicesium hydrogen arsenate (Cs₂HAsO₄), or normal this compound (Cs₃AsO₄), depends on the molar ratios of the reactants. brainly.comyou-iggy.com

The general balanced chemical equation for the formation of normal this compound is:

3CsOH(aq) + H₃AsO₄(aq) → Cs₃AsO₄(aq) + 3H₂O(l)

Slow evaporation is a widely used technique for growing single crystals from a solution. scribd.com This method involves dissolving the synthesized this compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. scribd.comresearchgate.net This gradual increase in solute concentration leads to supersaturation and subsequent crystallization. scribd.com The quality and size of the resulting crystals are influenced by factors such as the rate of evaporation, temperature stability, and the purity of the solution. scribd.com This technique has been successfully applied to grow crystals of various complex arsenate compounds, including cesium-containing materials. researchgate.netrsc.orgfrontiersin.orgnih.gov For instance, the synthesis of cesium hydrogen-arsenate tellurate (B1236183) has been achieved by slow evaporation under controlled temperature conditions. researchgate.net

Solvothermal Synthesis Approaches for Quaternary Arsenic Chalcogenides

Solvothermal synthesis is a powerful method for preparing crystalline materials, including complex chalcogenides, that are not accessible through conventional solid-state or aqueous routes. rsc.orgresearchgate.net This technique involves chemical reactions in a solvent at temperatures above its boiling point, conducted in a sealed vessel (autoclave). The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of products. rsc.orgresearchgate.net

In the solvothermal synthesis of quaternary cesium arsenic chalcogenides, the choice of solvent system plays a crucial role in determining the final product's structure and composition. rsc.orgrsc.org Mixed solvent systems, often containing amines and water, are frequently used. rsc.orgrsc.org The organic amine can act as a solvent, a template, or a mineralizer, influencing the formation of the chalcogenidoarsenate framework. researchgate.netrsc.org

For example, different mixed solvents have been used to synthesize novel quaternary transition metal arsenic chalcogenides with cesium. A 1,4-diaminobutane/water mixed solvent system was used to create selenoarsenates CsTMAsSe₃ (TM = Hg, Cd). rsc.orgrsc.org In another instance, a 1,2-diaminopropane/water mixture led to the formation of thioarsenates Cs₂TM₂As₂S₆ (TM = Cd, Hg). rsc.orgrsc.org The variation in the organic amine and its interaction with the inorganic precursors directs the assembly of the final anionic chains or layers. rsc.org

Table 1: Examples of Mixed Solvent Systems in Solvothermal Synthesis

| Target Compound | Solvent System | Resulting Structure | Reference |

|---|---|---|---|

| CsTMAsSe₃ (TM = Hg, Cd) | 1,4-diaminobutane/water | 1D anionic chains or 2D layers | rsc.orgrsc.org |

| Cs₂TM₂As₂S₆ (TM = Cd, Hg) | 1,2-diaminopropane/water | Isostructural compounds | rsc.orgrsc.org |

The use of cesium cations as SDAs has led to the synthesis of novel arsenic chalcogenides with diverse architectures, ranging from one-dimensional (1D) anionic chains to two-dimensional (2D) anionic layers. rsc.orgresearchgate.netacs.org For instance, in the Cs–TM–As–Q (TM = Hg, Cd; Q = S, Se) system, the Cs⁺ cations are utilized as the structural directing agent, resulting in compounds with varied dimensionalities. rsc.orgrsc.org The specific role of the cesium cation, in conjunction with the solvent system and other reactants, is a key factor in the rational design and synthesis of new chalcogenide materials with desired structures and properties. rsc.orgrsc.org

Single Crystal Growth Techniques for this compound

The production of large, high-quality single crystals of this compound and its complex analogues is essential for the characterization of their physical properties and for potential applications in fields like nonlinear optics. googleapis.com Various techniques have been developed, primarily focusing on flux and solution growth methods, to overcome challenges such as incongruent melting and structural instabilities at high temperatures. googleapis.com

Controlled Crystallization Processes

Controlled crystallization is fundamental to obtaining large, defect-free single crystals. The primary principle involves managing the supersaturation of the solution or melt to promote growth on a seed crystal rather than spontaneous nucleation. lut.fi For this compound systems, particularly complex ones like cesium titanyl arsenate (CsTiOAsO₄), two primary methods of controlled crystallization are employed: the slow cooling method and the gradient transport method. googleapis.com

In the slow cooling method , a homogeneous melt is prepared containing the constituent components of the desired crystal and a suitable flux. googleapis.com A seed crystal is introduced into the melt, and the entire system is cooled at a slow, controlled rate. This gradual decrease in temperature lowers the solubility of the solute, creating a state of supersaturation that drives crystal growth on the existing seed. googleapis.comlut.fi

The gradient transport method also utilizes a seed crystal in a saturated melt, but it relies on a temperature gradient across the apparatus. Nutrient material is placed in a hotter region of the crucible to dissolve, and the saturated solution is transported via convection to the cooler region where the seed crystal is located. The lower temperature at the seed's surface induces crystallization. googleapis.com Both techniques can be enhanced by using multiple seeds or implementing forced convection to improve the homogeneity of the melt. googleapis.com

Influence of pH and Additives on Crystal Formation

The chemical environment, including pH and the presence of additives, plays a critical role in the crystallization process. The pH of a solution can significantly influence the surface charge of the crystallizing solid and the speciation of ions in the solution, thereby affecting nucleation and growth. researchgate.net In arsenate systems, for instance, the solubility of precursors can be pH-dependent; some arsenical compounds dissolve more readily in alkaline solutions. inorganicventures.com The high pH environment of some synthesis methods, such as those for geopolymers, can promote the precipitation of metal hydroxides, a principle that can be relevant to the controlled precipitation and crystallization of cesium compounds. mdpi.com

Additives are often essential for successful crystal growth, especially in high-temperature flux methods. In the growth of CsTiOAsO₄, fluxes comprising oxides of cesium and arsenic (e.g., Cs₅As₃O₁₀ or Cs₄As₂O₇) are used to lower the melting point of the system. googleapis.com Furthermore, flux modifiers like cesium fluoride (B91410) can be introduced to alter the melt's properties. googleapis.com

A significant modification involves the use of cationic substitution. The growth of large single crystals of CsTiOAsO₄ is hampered by a structural instability that causes decomposition above 960°C. googleapis.com Research has shown that substituting a small fraction of cesium with other alkali metals, such as potassium (K) or rubidium (Rb), can raise the decomposition temperature. This chemical modification makes the growth of large, high-quality crystals more feasible without significantly compromising the desirable optical properties. googleapis.com A typical substitution level is around 5%, corresponding to a composition of Cs₀.₉₅M₀.₀₅TiOAsO₄ (where M is K or Rb). googleapis.com

Modifications for High-Temperature Crystal Growth

Growing this compound crystals at high temperatures, particularly for complex compositions, necessitates specialized flux processes. These methods are designed to operate below the incongruent melting or decomposition temperatures of the target compounds. googleapis.comjustia.com For CsTiOAsO₄, the maximum growth temperature is limited to below 960°C to avoid decomposition of the desired orthorhombic structure into an undesired cubic phase. googleapis.com

The process involves creating a homogeneous melt from which the crystal will form. The composition of this melt is critical. For CsTiOAsO₄, specific melt compositions and seeding temperatures have been identified to optimize crystal growth. googleapis.com The use of a seed crystal is a crucial modification that allows for controlled growth and the attainment of large crystal sizes (e.g., greater than 5x5x5 mm³). googleapis.com

High-temperature solid-state reactions are another route to producing crystalline this compound compounds. For example, rust-colored single crystals of a complex cesium-iron arsenate, Cs₇Fe₇O₂(AsO₄)₈, were successfully prepared through a solid-state reaction method. africaresearchconnects.comresearchgate.net Similarly, solid-state reactions at temperatures as high as 1123 K (850 °C) have been used to synthesize other complex cesium chalcogenides. osti.gov

| Parameter | Description |

|---|---|

| Growth Method | Flux process (Slow Cooling or Gradient Transport) |

| Flux Composition | Oxides of Cesium (Cs) and Arsenic (As), such as Cs₅As₃O₁₀ (preferred), Cs₆As₄O₁₃, and Cs₄As₂O₇. |

| Seeding Temperature | Preferably 600°C to 850°C; more preferably 700°C to 820°C for specific melt compositions. |

| Growth Temperature Limit | Below ~960°C to prevent decomposition into a cubic structure. |

| Additive Modification | Partial substitution of Cs with Na, K, or Rb (e.g., Cs₀.₉₅K₀.₀₅TiOAsO₄) to increase thermal stability. |

Impact of Chemical Preparation Conditions on Material Properties

The conditions used in the chemical preparation of this compound materials have a profound impact on their final structural and physical properties. researchgate.net Variations in synthesis parameters such as temperature, solvent, or reaction pathway can lead to different crystal structures (polymorphs), which in turn dictate the material's thermal stability, and electrical and optical characteristics. africaresearchconnects.comresearchgate.net

A clear example of this is seen in the synthesis of a cesium hydrogen–arsenate tellurate compound, which was prepared by slow evaporation under two different temperature conditions. researchgate.net When the material was synthesized in a cold temperature condition (12–18 °C), it crystallized in the centrosymmetric monoclinic space group P2₁/c. researchgate.net However, preparation in a hot temperature condition (32–38 °C) resulted in a non-centrosymmetric monoclinic space group, Cc. researchgate.net This fundamental structural difference, dictated solely by the preparation temperature, leads to distinct thermal behaviors and ionic-protonic conduction properties for the two materials. researchgate.net

Furthermore, studies on mixed-cation systems like Cs₀.₂Rb₀.₈H₂AsO₄, prepared by crystallization from an aqueous solution, show that the resulting compound is isostructural with the tetragonal phases of its parent compounds. researchgate.net This specific structure gives rise to two distinct phase transitions: a ferroelectric–paraelectric transition at 185 K and a superionic-protonic phase transition at 433 K, the latter of which is characterized by unusually high conductivity. researchgate.net The transport properties in this material are attributed to a proton hopping mechanism, a feature enabled by the crystal structure formed during its preparation. researchgate.net

| Preparation Condition | Crystal System | Space Group | Key Structural Feature | Resulting Properties |

|---|---|---|---|---|

| Cold Temperature Condition (CTC) [12–18 °C] | Monoclinic | P2₁/c | Centrosymmetric | Distinct phase transitions and ionic-protonic conduction behavior. |

| Hot Temperature Condition (HTC) [32–38 °C] | Monoclinic | Cc | Non-centrosymmetric | Different phase transitions and ionic-protonic conduction behavior compared to CTC material. |

Structural Characterization and Crystallography of Cesium Arsenate Compounds

Fundamental Crystal Structures of Cesium Dihydrogen Arsenate (CsH₂AsO₄)

Cesium dihydrogen arsenate (CsH₂AsO₄) is a member of the potassium dihydrogen phosphate (B84403) (KDP) family of ferroelectrics. While it is known to crystallize in a tetragonal system, this section will focus on its monoclinic manifestation, which is crucial for understanding its ferroelectric properties.

Monoclinic System (Space Group P2₁)

In its ferroelectric phase, CsH₂AsO₄ adopts a monoclinic crystal structure. This system is characterized by three unequal crystallographic axes, with one angle being non-orthogonal. The specific space group for this phase is P2₁, which is a primitive cell with a twofold screw axis. The determination of this space group is fundamental to defining the symmetry operations that describe the arrangement of atoms within the unit cell.

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| CsH₂PO₄ (ferroelectric) | P2 | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

| CsH₂PO₄ (paraelectric) | P2/m | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

Non-centrosymmetric Structures

The P2₁ space group is non-centrosymmetric, meaning it lacks a center of inversion. This absence of an inversion center is a prerequisite for the manifestation of properties such as ferroelectricity, piezoelectricity, and second-harmonic generation. The non-centrosymmetric arrangement of ions in the CsH₂AsO₄ crystal lattice allows for the development of a spontaneous electric polarization, which can be reoriented by an external electric field, a defining characteristic of ferroelectric materials.

Arrangement of Dihydrogen Arsenate Anions and Cesium Cations

Within the monoclinic P2₁ structure, the dihydrogen arsenate (H₂AsO₄⁻) tetrahedra and the cesium (Cs⁺) cations are arranged in a specific, ordered pattern. The AsO₄ tetrahedra are linked by the aforementioned hydrogen bonds, forming a cohesive anionic framework. The large cesium cations are located in the cavities within this framework. The relative positions of the Cs⁺ cations and the H₂AsO₄⁻ anions, and the distortion of the arsenate tetrahedra, contribute to the net dipole moment of the unit cell in the ferroelectric state.

Structural Analyses of Complex Cesium Arsenate Materials

The introduction of other alkali metals into the this compound structure leads to the formation of complex mixed crystals with modified structural and physical properties.

Cesium-Rubidium Dihydrogen Arsenate (CsₓRb₁₋ₓH₂AsO₄)

The solid solution of Cesium-Rubidium Dihydrogen Arsenate (CsₓRb₁₋ₓH₂AsO₄) represents a system where cesium ions are substitutionally replaced by rubidium ions. The structural characteristics of these mixed crystals are dependent on the composition (the value of 'x'). While specific crystallographic data for the CsₓRb₁₋ₓH₂AsO₄ system, particularly within a monoclinic framework, were not found in the provided search results, studies on analogous mixed phosphate-arsenate systems suggest that the introduction of different-sized cations can lead to significant changes in lattice parameters and phase transition temperatures.

The random distribution of Cs⁺ and Rb⁺ cations on the same crystallographic site introduces a degree of disorder into the lattice. This can influence the local symmetry and the hydrogen-bonding network, thereby affecting the ferroelectric properties of the material. X-ray diffraction is the primary technique used to determine the average crystal structure of these solid solutions, providing insights into how the unit cell dimensions and angles evolve with varying Cs/Rb ratios.

Table 2: Expected Trends in Crystallographic Parameters of CsₓRb₁₋ₓH₂AsO₄ with Composition (Note: This table is predictive and based on general crystallographic principles, as specific data was not available.)

| Composition (x) | Expected Change in Unit Cell Volume | Expected Change in Lattice Parameters | Potential Impact on Phase Transition Temperature |

| Increasing x (more Cs) | Increase | General increase due to larger ionic radius of Cs⁺ | Modification of the Curie temperature |

| Decreasing x (more Rb) | Decrease | General decrease due to smaller ionic radius of Rb⁺ | Modification of the Curie temperature |

Tetragonal System (Space Group I-42d) and Isostructural Relationships

Many arsenate and phosphate compounds are known to be isostructural, meaning they share the same crystal structure despite differences in cell dimensions and chemical composition wikipedia.org. For instance, the partial substitution of HSO₄⁻ ions for anions in CsH₂PO₄ can lead to the formation of solid solutions, Cs(H₂PO₄)₁₋ₓ(HSO₄)ₓ, which are isostructural with the monoclinic CsH₂PO₄ (P2₁/m) phase researchgate.net. This suggests that a hypothetical tetragonal form of this compound would likely share structural similarities with other compounds crystallizing in the I-42d space group.

Table 1: Crystallographic System Information

| Crystal System | Description |

| Tetragonal | A crystal system where the lattice is a rectangular prism with a square base (a = b ≠ c) and angles α = β = γ = 90°. |

Coexistence and Distribution of Mixed Cations

The study of mixed-cation and mixed-anion systems provides insight into the flexibility of crystal lattices and the influence of ionic radii and charge on the resulting structure. In systems related to this compound, the substitution of cations or anions can lead to the formation of solid solutions or new, distinct phases.

For example, in the K₁₋ₓCsₓ(H₂PO₄)₁₋ₓ(HSO₄)ₓ system, the proton conductivity and thermal properties are influenced by the formation of phases that are stoichiometrically different from the initial salts, depending on the composition researchgate.net. Specifically, in the Cs(H₂PO₄)₁₋ₓ(HSO₄)ₓ system, the partial substitution of HSO₄⁻ for H₂PO₄⁻ leads to the formation of solid solutions that are isostructural with monoclinic CsH₂PO₄ researchgate.net. At higher substitution levels (x = 0.15–0.30), a stabilization of the high-temperature cubic phase (Pm-3m) is observed at room temperature researchgate.net. This indicates that the distribution of the mixed anions (and by extension, the potential for mixed cations) is not always random and can favor the formation of specific structural arrangements. While direct studies on mixed-cation cesium arsenates are limited, these findings in analogous phosphate-sulfate systems suggest that the distribution of mixed cations would likely be ordered to maintain charge balance and minimize lattice strain, potentially leading to the formation of superlattices or distinct crystallographic sites for each cation.

Cesium Hydrogen Arsenate Tellurate (B1236183) (CsAsTe)

The introduction of tellurate anions into the this compound structure leads to the formation of more complex crystalline frameworks with distinct structural features.

Monoclinic (P2₁/c) and Non-centrosymmetric (Cc) Polymorphs

Cesium hydrogen arsenate tellurate (CsHAsO₃TeO₃ or related stoichiometries) has been synthesized and structurally characterized. X-ray diffraction analyses have revealed that this compound can crystallize in a monoclinic system researchgate.net. Specifically, a centrosymmetric space group P2₁/c has been identified for a cesium hydrogen-arsenate tellurate material researchgate.net. The monoclinic system is characterized by three unequal lattice vectors, with two pairs being perpendicular and the third pair making an angle other than 90° ucl.ac.uk. The P2₁/c space group is one of the most common space groups for monoclinic crystals and contains inversion centers, two-one screw axes, and glide planes ucl.ac.uk.

While the existence of a non-centrosymmetric polymorph, such as one crystallizing in the Cc space group, is theoretically possible and has been observed in other complex inorganic compounds, specific evidence for a Cc polymorph of Cesium Hydrogen Arsenate Tellurate has not been prominently reported in the reviewed literature. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon, and different polymorphs can exhibit distinct physical properties unina.it.

Table 2: Crystallographic Data for Cesium Hydrogen Arsenate Tellurate (Monoclinic Polymorph)

| Compound | Crystal System | Space Group |

| CsAsTe | Monoclinic | P2₁/c |

Interplay of [HAsO₄]²⁻ Tetrahedra and [TeO₆]⁶⁻ Octahedra

The crystal structure of compounds containing both arsenate and tellurate anions is characterized by the presence of distinct polyhedral units. In these structures, arsenic atoms are typically found in a tetrahedral coordination with four oxygen atoms, forming [HAsO₄]²⁻ tetrahedra. Tellurium, in the +6 oxidation state, is octahedrally coordinated by six oxygen atoms, forming [TeO₆]⁶⁻ octahedra researchgate.netwikipedia.orgtuwien.at.

Formation of Tunnels Accommodating Cations and Hydrogen Atoms

A significant feature of the crystal structures of this compound tellurate and related compounds is the formation of tunnels or channels within the framework of arsenate tetrahedra and tellurate octahedra. These tunnels provide accommodation for the large cesium cations (Cs⁺) and, in some cases, hydrogen atoms researchgate.net.

The cohesion and stability of these structures are maintained by the electrostatic interactions between the positively charged cesium cations residing in the tunnels and the negatively charged oxygen atoms of the polyhedral framework. Additionally, a network of hydrogen bonds plays a critical role in linking the different polyhedral units and further stabilizing the crystal lattice researchgate.net. This structural arrangement is a common feature in complex oxides and salts containing large cations, where the formation of an open-framework structure is necessary to accommodate the size of the cation.

Cesium Sulfate (B86663) Arsenate Tellurate (CsSAsTe)

The compound Cesium Sulfate Arsenate Tellurate (CsSAsTe) exhibits interesting structural behavior as a function of temperature. At a low temperature of 120 K, CsSAsTe crystallizes in the monoclinic system with the space group P2₁/c researchgate.netresearchgate.net. As the temperature is increased to 275 K, it undergoes a phase transition to a trigonal system researchgate.netresearchgate.net. At 373 K, the trigonal system is identified with the space group R-3m researchgate.net.

The crystal structure of CsSAsTe is composed of isolated tetrahedra, which can be either [SO₄]²⁻ or [HAsO₄]²⁻, and [TeO₆]⁶⁻ octahedra. This arrangement of isolated polyhedra creates tunnels within the structure that accommodate the Cs⁺ cations and some hydrogen atoms researchgate.netresearchgate.net. The stability of this structure is ensured by the interactions between the cesium cations and the oxygen atoms of the polyhedra, as well as by the presence of hydrogen bonds researchgate.net.

Table 3: Temperature-Dependent Crystallography of Cesium Sulfate Arsenate Tellurate

| Temperature | Crystal System | Space Group |

| 120 K | Monoclinic | P2₁/c |

| 275 K | Trigonal | Not specified |

| 373 K | Trigonal | R-3m |

Magnesium this compound Hexahydrate (MgCsAsO₄·6H₂O)

Magnesium this compound hexahydrate (MgCsAsO₄·6H₂O) is a notable compound within the family of cesium arsenates. Its synthesis can be performed at room temperature by mixing aqueous solutions of cesium chloride and disodium hydrogen arsenate, followed by the addition of magnesium sulfate and adjustment of the pH with sodium hydroxide (B78521). mjcce.org.mk Spectroscopic studies, including Fourier transform infrared (FT-IR) and Raman spectroscopy, have been instrumental in characterizing this compound. researchgate.net

A cubic polymorph of MgCsAsO₄·6H₂O has been identified and studied. This is significant as high crystallographic symmetry in both the water molecules and the arsenate ions is a rare feature in crystalline hydrates. mjcce.org.mk Spectroscopic analysis reveals a similarity between the cubic form of MgCsAsO₄·6H₂O and its phosphate analogue, MgCsPO₄·6H₂O, indicating they are isostructural. researchgate.net The primary differences in their spectra are attributed to the different vibrational modes of the arsenate (AsO₄³⁻) and phosphate (PO₄³⁻) anions. researchgate.net

The vibrational spectra provide insights into the bonding within the crystal. For instance, in the Raman spectrum of the protiated compound, a very intense band at 811 cm⁻¹ is observed, which is characteristic of the stretching vibrations of the AsO₄³⁻ ion and is insensitive to deuteration. researchgate.net The corresponding asymmetric stretching modes, ν₃(AsO₄), appear in the infrared spectrum at 792 cm⁻¹ in the protiated sample and at 810 cm⁻¹ in the highly deuterated sample. researchgate.net

| Vibrational Mode | Raman (cm⁻¹) | FT-IR (Protiated) (cm⁻¹) | FT-IR (Deuterated) (cm⁻¹) |

| AsO₄³⁻ Stretching | 811 | - | - |

| ν₃(AsO₄) Asymmetric Stretching | - | 792 | 810 |

This table summarizes key vibrational frequencies for the arsenate ion in the cubic polymorph of MgCsAsO₄·6H₂O.

Intermolecular Interactions within this compound Crystal Lattices

The stability and packing of crystalline structures are governed by a network of intermolecular interactions. In this compound compounds, these interactions primarily include hydrogen bonding and electrostatic interactions between cesium cations and oxygen atoms of the arsenate anions and water molecules.

Cesium Cation-Oxygen Atom Interactions

The interaction between cesium cations (Cs⁺) and oxygen atoms is a key factor in determining the crystal structure of this compound compounds. The large ionic radius of cesium allows for high coordination numbers. While specific bond lengths for this compound are not detailed in the available literature, studies of other cesium-containing oxide compounds can provide general insights. In such compounds, Cs-O bond lengths can vary significantly, and the coordination environment of the cesium cation is defined by the arrangement of surrounding oxygen atoms from the arsenate anions and, in hydrated forms, water molecules.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. scirp.org This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules. mdpi.com The Hirshfeld surface can be mapped with various properties, such as the normalized contact distance (d_norm), to highlight different types of intermolecular contacts. nih.gov

Structural Disorder and its Manifestations

Structural disorder is a key crystallographic feature in certain this compound compounds, most notably in cesium dihydrogen arsenate (CsH₂AsO₄). This disorder is intimately linked to phase transitions and the resulting physical properties of the material. The manifestations of this disorder are primarily observed through crystallographic symmetry changes and dynamic atomic displacements.

In its high-temperature paraelectric phase, cesium dihydrogen arsenate is isostructural with potassium dihydrogen phosphate (KDP), belonging to the KDP family of ferroelectrics. A defining characteristic of this phase is the significant disorder of the hydrogen atoms within the O-H···O hydrogen bonds that link the AsO₄ tetrahedra. This is a form of dynamic or static disorder where the acidic protons rapidly tunnel or are statistically distributed between two equivalent crystallographic sites along the hydrogen bond.

This disordered state is directly responsible for the higher symmetry observed in the paraelectric phase. The structure of CsH₂AsO₄ in this phase is tetragonal, with the space group I-42d. The broader peaks sometimes observed in the infrared spectra of related mixed-crystal systems also confirm the presence of structural disorder. researchgate.net

Upon cooling, CsH₂AsO₄ undergoes a ferroelectric phase transition where this disorder gives way to an ordered state. utoronto.ca In the low-temperature ferroelectric phase, the protons localize onto one of the two possible sites, leading to a distortion of the crystal lattice and a reduction in symmetry. This ordering of the hydrogen atoms is the primary driving mechanism for the phase transition. The transition is characterized as being of the order-disorder type and is crucial for the emergence of ferroelectric properties in the material. nih.govnih.gov

Research into mixed crystals containing CsH₂AsO₄ indicates that this structural disorder involves both the acidic protons in the hydrogen bonds and, in ammonium-co-doped systems, the reorientational motion of the co-dopant ions. researchgate.net The main driving force for such phase transitions is directly related to these order-disorder phenomena. nih.gov

The table below summarizes the key crystallographic features of cesium dihydrogen arsenate associated with its structural disorder.

| Property | Description | Compound |

|---|---|---|

| Phase | Paraelectric (High Temperature) | CsH₂AsO₄ |

| Crystal System | Tetragonal | CsH₂AsO₄ |

| Space Group | I-42d | CsH₂AsO₄ |

| Nature of Disorder | Dynamic or static disorder of hydrogen atoms in O-H···O bonds. | CsH₂AsO₄ |

| Transition Type | Order-disorder ferroelectric phase transition. | CsH₂AsO₄ |

Spectroscopic Investigations of Cesium Arsenate Compounds

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, identifying the characteristic vibrational frequencies of its functional groups. This technique is instrumental in analyzing the structure of cesium arsenate compounds, particularly in identifying the bonds involving arsenate, hydrogen, and oxygen. specac.comspectroscopyonline.com

The FT-IR spectra of this compound compounds are characterized by distinct absorption bands corresponding to the vibrations of arsenate (AsO₄) groups and hydroxyl (O-H) groups from water molecules or acidic protons.

In hydrated compounds like magnesium this compound hexahydrate (MgCsAsO₄·6H₂O), a broad and complex band is observed in the high-frequency region, typically between 3700 and 2000 cm⁻¹. mjcce.org.mk This band arises from the symmetric and antisymmetric stretching vibrations of water molecules, with its broadness indicating the presence of strong hydrogen bonds within the crystal structure. researchgate.net In mixed crystals such as Cs₂(HSO₄)(H₂AsO₄), the existence of O-H bonds is also confirmed by IR spectroscopy. researchgate.net

The vibrations of the arsenate (AsO₄³⁻) ion are typically found in the fingerprint region of the spectrum. For instance, in the cubic form of MgCsAsO₄·6H₂O, the asymmetric stretching mode, ν₃(AsO₄), is identified as a distinct band around 792 cm⁻¹ at room temperature. mjcce.org.mkmjcce.org.mk Upon deuteration, this band shifts to approximately 810 cm⁻¹. mjcce.org.mk In cesium-iron arsenate (Cs₇Fe₇O₂(AsO₄)₈), the infrared spectrum also shows characteristic bands for the AsO₄ groups. researchgate.net The study of various arsenate minerals shows that the triply degenerate ν₃ antisymmetric stretching vibration can result in multiple intense bands, such as those observed at 787, 827, and 886 cm⁻¹ in ceruleite, indicating a reduction in symmetry. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| MgCsAsO₄·6H₂O | ν(OH) - Water Stretching | 3700 - 2000 | mjcce.org.mk |

| MgCsAsO₄·6H₂O | ν₃(AsO₄) - Asymmetric Stretch | 792 | mjcce.org.mk, mjcce.org.mk |

| MgCsAsO₄·6H₂O (deuterated) | ν₃(AsO₄) - Asymmetric Stretch | 810 | mjcce.org.mk |

| Cs₂(HSO₄)(H₂AsO₄) | O-H and (S/As)-O bonds | 4000 - 400 | researchgate.net |

| Ceruleite (for comparison) | ν₃(AsO₄) - Asymmetric Stretch | 787, 827, 886 | nih.gov |

FT-IR spectroscopy is a sensitive tool for detecting structural disorder within a crystal lattice. In mixed crystal systems, such as Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁, the presence of broader peaks in the infrared spectrum is a direct confirmation of structural disorder. rajpub.com This disorder can be static or dynamic, arising from the random distribution of different ions (e.g., Cs⁺/NH₄⁺ and PO₄³⁻/AsO₄³⁻) on the same crystallographic sites and the disordered nature of acidic protons in hydrogen bonds. rajpub.com

Furthermore, a reduction in the local symmetry of the arsenate ion can lead to the splitting of degenerate vibrational modes. An ideal tetrahedral AsO₄³⁻ ion has a high Td symmetry, but if this symmetry is lowered within the crystal, modes that are normally IR-inactive may become active, and degenerate modes will split, leading to a more complex spectrum. rajpub.comresearchgate.net This increased complexity and the broadening of spectral bands are clear indicators of structural perturbations and disorder. rajpub.comnih.gov

A detailed analysis of the normal modes provides a deeper understanding of the crystal structure. For the cubic form of magnesium this compound hexahydrate (MgCsAsO₄·6H₂O), the arsenate ions occupy sites of Td symmetry, and the water molecules retain their C2v symmetry. mjcce.org.mk

For a tetrahedral AsO₄³⁻ ion with Td symmetry, four fundamental vibrations are expected: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). According to group theory, only the F₂ symmetry modes (ν₃ and ν₄) are infrared active. mjcce.org.mk

ν₃(AsO₄) Mode: As mentioned, this asymmetric stretching mode appears as a band at 792 cm⁻¹ in the IR spectrum of MgCsAsO₄·6H₂O. mjcce.org.mk

ν₄(AsO₄) Mode: This asymmetric bending mode is also expected to be present. In related arsenate salts, low-intensity bands below 500 cm⁻¹ are assigned to ν₄(AsO₄) modes. mjcce.org.mk

The normal modes for water molecules include stretching, bending, and librational (rocking, wagging, and twisting) modes.

Stretching Modes: The symmetric and antisymmetric H-O-H stretching vibrations give rise to the broad absorption band observed between 3700 and 2000 cm⁻¹. mjcce.org.mk

Bending Modes: The H-O-H bending vibration is expected around 1600-1700 cm⁻¹.

Librational Modes: These modes, which correspond to restricted rotational motions of the water molecules within the crystal lattice, typically appear at lower frequencies. In many hydrated arsenates, these modes are found at quite high frequencies, indicating strong hydrogen bonding. semanticscholar.org

The analysis of isotopically isolated HDO molecules in a partially deuterated sample can reveal further details. In MgCsAsO₄·6H₂O, the uncoupled O-D stretching mode of matrix-isolated HDO molecules gives rise to a distinctive band at 2260 cm⁻¹, confirming the presence of strong hydrogen bonds. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that detects scattered light from a sample. It is particularly effective for studying the vibrations of symmetric, non-polar bonds and for characterizing phase transitions in crystalline solids.

Raman spectroscopy is highly sensitive to changes in crystal structure and has been used to study phase transitions in this compound compounds. In mixed crystals of cesium-ammonium dihydrogen arsenate (Cs₁₋ₓ(NH₄)ₓH₂AsO₄), the temperature dependence of the Raman spectra was used to investigate anomalies related to dipole glass freezing. aps.org The A₁ symmetry internal vibrations of the arsenate ions showed a deviation from the normal temperature dependence around 80 K, which was attributed to the onset of short-range random potential fixing of protons. aps.org Furthermore, a B₂ symmetry soft mode was observed to be of a relaxational type, providing insight into the dynamics of the phase transition. aps.org

Studies on cesium titanyl arsenate (CsTiOAsO₄), a nonlinear optical crystal, have also employed Raman spectroscopy to investigate its phase transition from a ferroelectric to a centrosymmetric phase. tandfonline.com Such studies track the changes in vibrational modes as a function of temperature to understand the structural mechanisms driving the transition.

Raman spectroscopy provides detailed information on the vibrational modes of the arsenate ion. For a tetrahedral AsO₄³⁻ ion with Td symmetry, all four fundamental modes (ν₁, ν₂, ν₃, and ν₄) are Raman active. mjcce.org.mk

In the cubic form of magnesium this compound hexahydrate (MgCsAsO₄·6H₂O), the Raman spectrum is dominated by a very intense band at 811 cm⁻¹. mjcce.org.mkmjcce.org.mk This band is assigned to the ν₁ symmetric stretching mode of the AsO₄³⁻ ion and is notably insensitive to deuteration. mjcce.org.mkresearchgate.net This is consistent with observations in other arsenate compounds where the symmetric stretching mode often produces the most intense Raman signal. nih.gov

The other arsenate modes are also observable:

ν₂(AsO₄) Mode: The symmetric bending modes are typically found at lower frequencies. In arsenate minerals, Raman bands attributed to the ν₂ mode have been observed between 373 and 430 cm⁻¹. nih.gov

ν₃(AsO₄) and ν₄(AsO₄) Modes: The asymmetric stretching (ν₃) and bending (ν₄) modes are also Raman active. In some arsenate systems, these modes are observed as split bands, indicating a reduction of the arsenate ion's symmetry in the crystal lattice. researchgate.net

Table 2: Characteristic Raman Vibrational Frequencies for the Arsenate Ion

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| MgCsAsO₄·6H₂O | ν₁(AsO₄) - Symmetric Stretch | 811 | mjcce.org.mk, mjcce.org.mk |

| Ceruleite (for comparison) | ν₁(AsO₄) - Symmetric Stretch | 903 | nih.gov |

| Vivianite (for comparison) | ν₁(AsO₄) - Symmetric Stretch (split) | 980, 709 | researchgate.net |

| Vivianite (for comparison) | ν₃(AsO₄) - Asymmetric Stretch (split) | 865, 818 | researchgate.net |

| Ceruleite (for comparison) | ν₂(AsO₄) - Symmetric Bend (split) | 373, 400, 417, 430 | nih.gov |

Study of Uncoupled OD Stretching Modes in Deuterated Analogues

Spectroscopic analysis of deuterated analogues of this compound compounds provides valuable insights into the hydrogen bonding within their crystal structures. In studies of magnesium this compound hexahydrate (MgCsAsO₄·6H₂O), the uncoupled OD stretching mode of matrix-isolated HDO molecules has been a key area of focus.

The spectroscopic data for the uncoupled OD stretching mode revealed that the hydrogen bonds formed in the arsenate salt are stronger than those in its phosphate (B84403) analogue. researchgate.netmjcce.org.mk In the low-temperature difference infrared spectrum of slightly deuterated MgI₂·8H₂O (≈5% D), at least four bands were identified at 2595, 2550, 2538, and 2495 cm⁻¹, corresponding to the uncoupled O-D oscillators in the isotopically isolated HOD molecules. science.gov This technique allows for a detailed examination of the vibrational modes associated with hydrogen, providing information on bond strength and the local environment of the water molecules within the crystal lattice.

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SCXRD) Studies

X-ray diffraction (XRD) and single-crystal X-ray diffraction (SCXRD) are powerful non-destructive techniques for determining the detailed internal lattice structure of crystalline materials. carleton.eduwarwick.ac.uk These methods provide precise information on unit cell dimensions, bond lengths, bond angles, and site-ordering. carleton.edu

Confirmation of Crystal Symmetry and Space Groups

XRD and SCXRD studies are fundamental in confirming the crystal symmetry and assigning the correct space group to this compound and its related compounds. For instance, in the cubic form of magnesium this compound hexahydrate, it was determined that the arsenate ions occupy sites with Td symmetry, and the point group is isomorphous with the factor group of the space group, which also possesses Td symmetry. mjcce.org.mk The Hermann-Mauguin symbol for a space group begins with a letter indicating the lattice type (e.g., P for primitive, C for C-centered) followed by symmetry elements along specific crystallographic directions. youtube.comcsic.es The combination of a crystal's point group and Bravais lattice symmetries gives rise to its space group symmetry. youtube.com There are a total of 230 possible space groups. youtube.com

Determination of Lattice Parameters and Unit Cell Volume

The lattice parameters, which include the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ), define the geometry of the unit cell. wikipedia.org These parameters are crucial for understanding the crystal's structure and can be precisely determined using XRD techniques. wikipedia.org For example, in a simple cubic crystal, there is only one lattice constant, 'a', as all edge lengths are equal and all angles are 90°. wikipedia.org However, for less symmetrical systems, all six parameters may be required. wikipedia.org The unit cell volume is calculated from these lattice parameters. stackexchange.comresearchgate.net

For example, the crystal structure of Fe(II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate (B83284) have been indexed to a monoclinic crystal system. jocpr.com

Table 1: Example of Lattice Parameters for a Monoclinic Crystal System

| Parameter | Value |

|---|---|

| a | Varies |

| b | Varies |

| c | Varies |

| α | 90° |

| β | Varies (not 90°) |

| γ | 90° |

| Crystal System | Monoclinic |

Note: This table provides a generalized example of parameters for a monoclinic system and does not represent a specific this compound compound.

High-Temperature Single-Crystal X-ray Diffraction

High-temperature single-crystal X-ray diffraction allows for the study of structural changes and phase transitions as a function of temperature. nih.gov This technique can reveal dynamic processes within the crystal lattice, such as the onset of phase transitions and changes in atomic displacement parameters. For instance, a high-temperature SCXRD study of synthetic PbTiO₃ perovskite over a temperature range of 298–928 K revealed a phase transition from a tetragonal (P4mm) to a cubic (Pm-3m) phase around 753 K. nih.gov Such studies can also provide information on the Debye temperature and effective potentials of atoms, which change significantly during phase transitions. nih.gov The equipment for these studies often includes a cryostream system that allows for a wide range of temperature control, for example, from 80 K to 500 K. mpg.de

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectrometry (EDX) in Arsenate-Related Systems

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectrometry (EDX) are surface-sensitive analytical techniques used to determine the elemental composition and chemical states of atoms on a material's surface. carleton.edu

XPS provides information about the valence states and abundance of various species. core.ac.uk It works by irradiating a material with X-rays and measuring the kinetic energy of the emitted photoelectrons, which is related to the binding energy of the electrons and thus characteristic of the element and its chemical environment. carleton.edu Generally, a higher oxidation state results in a higher binding energy. carleton.edu For example, in studies of arsenic species on nanoscale zero-valent iron, XPS was used to characterize the surface reactions. core.ac.uk

EDX, often coupled with scanning electron microscopy (SEM), allows for the elemental analysis of a sample. nih.gov It can be used to create elemental maps, showing the distribution of different elements across a surface. csic.es In the study of arsenic mobilization, XPS and X-ray absorption spectroscopy (XAS) indicated that As(III) was removed from the aqueous phase through the formation of As(0), AsS, and thioarsenite surface precipitates. acs.org

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Cs₃AsO₄ |

| Magnesium this compound hexahydrate | MgCsAsO₄·6H₂O |

| Magnesium iodide octahydrate | MgI₂·8H₂O |

| Lead titanate | PbTiO₃ |

Phase Transition Phenomena in Cesium Arsenate Materials

Superprotonic Phase Transitions

Certain cesium arsenate compounds, particularly Cesium Dihydrogen Arsenate (CsH₂AsO₄), undergo a superprotonic phase transition at elevated temperatures. caltech.eduresearchgate.net This transition is characterized by a dramatic increase in proton conductivity by several orders of magnitude, reaching values as high as 10⁻² to 10⁻³ S/cm. caltech.edumit.edu This high conductivity is a hallmark of the superprotonic phase, a state where the material behaves as a solid electrolyte. nasa.gov

The transition to the superprotonic phase is a first-order structural change. mit.edu For instance, in CsH₂AsO₄, the transition from the paraelectric to the superionic phase occurs at approximately 162-167°C. caltech.eduresearchgate.netjournaldephysique.org This high-temperature phase is often characterized by a higher symmetry crystal structure, such as cubic, which facilitates the high mobility of protons. researchgate.net

Proton Hopping Conduction Mechanism

The enhanced conductivity in the superprotonic phase is attributed to a dynamic disorder within the crystal lattice. mit.edunasa.govrsc.org The primary mechanism for proton transport is believed to be proton hopping, often referred to as the Grotthuss mechanism. researchgate.netresearchgate.netresearchgate.netcgl.org.cn This process involves protons moving between adjacent oxygen atoms on the arsenate (AsO₄) tetrahedra. researchgate.netncl.ac.uk

In the high-temperature superprotonic phase, the AsO₄ tetrahedra undergo rapid reorientations. caltech.edunasa.gov This rotational motion of the anionic groups, coupled with the dynamic disorder of the hydrogen bond network, creates pathways for protons to "hop" through the crystal structure. mit.edursc.org The breaking and reforming of hydrogen bonds are integral to this process, allowing protons to migrate through the material. researchgate.net

Temperature Dependence and Transition Temperatures

The transition to the superprotonic phase is a thermally activated process with a distinct onset temperature. For pure Cesium Dihydrogen Arsenate (CsH₂AsO₄), this transition occurs at approximately 165°C (438 K). caltech.edu Below this temperature, the material exists in a less conductive phase (Phase II), with a conductivity of around 10⁻⁶ Ω⁻¹ cm⁻¹. caltech.edu Upon transitioning to the superprotonic phase (Phase I), the conductivity increases by three to four orders of magnitude. caltech.edu

The transition temperatures can be influenced by substitutions in the crystal lattice. For example, in the mixed compound Cs₀.₂Rb₀.₈H₂AsO₄, a high-temperature phase transition leading to a superionic-protonic phase is observed at 433 K (160°C). researchgate.net Similarly, the solid solution Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ exhibits a superprotonic phase transition at 407 K (134°C). rajpub.comresearchgate.net

| Compound | Superprotonic Transition Temperature (K) | Superprotonic Transition Temperature (°C) |

|---|---|---|

| CsH₂AsO₄ | ~438 | ~165 caltech.edu |

| CsH₂AsO₄ | 435 | 162 researchgate.net |

| Cs₀.₂Rb₀.₈H₂AsO₄ | 433 | 160 researchgate.net |

| Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ | 407 | 134 rajpub.comresearchgate.net |

| Cs₂(HSO₄)(H₂AsO₄) | 417 | 144 researchgate.net |

Role of Hydrogen Bond Breaking in Enhanced Conductivity

The network of hydrogen bonds within the crystal structure plays a critical role in proton conduction. rsc.org In the low-temperature phases, protons are localized within these bonds. The transition to the superprotonic state involves a significant disruption of this ordered hydrogen bond network. researchgate.netresearchgate.net

The breaking of existing hydrogen bonds and the formation of new ones facilitates the proton hopping mechanism. researchgate.net This dynamic disorder within the hydrogen bond network is considered a key factor responsible for the high proton conductivity observed in the superprotonic phase. researchgate.net Studies on various solid acid compounds have confirmed that the ability to break and reform these bonds is essential for creating a pathway for proton migration, thereby enhancing conductivity. rajpub.comrsc.org

Ferroelectric and Antiferroelectric Phase Transitions

In addition to superprotonic behavior at high temperatures, some this compound materials also exhibit ferroelectric or antiferroelectric properties at lower temperatures. researchgate.netscispace.com These transitions involve the ordering of electric dipoles within the crystal.

Ferroelectric-Paraelectric Transitions

Cesium Dihydrogen Arsenate (CsH₂AsO₄) is a well-known ferroelectric material. capes.gov.br It undergoes a first-order phase transition from a ferroelectric phase to a paraelectric phase at a Curie temperature (Tc). tandfonline.comcolab.wstandfonline.comtandfonline.com In the ferroelectric phase, the material exhibits spontaneous electric polarization, which disappears above the Curie temperature in the paraelectric phase. tandfonline.comaapt.org Specific heat measurements have confirmed the first-order nature of this transition in CsH₂AsO₄, with a latent heat of 254.6 ± 1.3 J/mole. tandfonline.com

The substitution of other ions can alter the ferroelectric transition temperature. For instance, the mixed crystal Cs₀.₂Rb₀.₈H₂AsO₄ displays a ferroelectric-paraelectric transition at 185 K (-88°C). researchgate.net

| Compound | Ferroelectric-Paraelectric Transition Temperature (K) | Ferroelectric-Paraelectric Transition Temperature (°C) |

|---|---|---|

| CsH₂AsO₄ | ~143 (Curie Point) | -130 |

| Cs₀.₂Rb₀.₈H₂AsO₄ | 185 | -88 researchgate.net |

Antiferroelectric-Paraelectric Transitions

Antiferroelectric phases are characterized by an ordered, antiparallel arrangement of electric dipoles, resulting in no net spontaneous polarization. Transitions from an antiferroelectric to a paraelectric phase have been observed in mixed this compound compounds.

For example, the solid solution Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ undergoes a first-order antiferroelectric-paraelectric phase transition at 204 K (-69°C). researchgate.netscispace.comafricaresearchconnects.com

| Compound | Antiferroelectric-Paraelectric Transition Temperature (K) | Antiferroelectric-Paraelectric Transition Temperature (°C) |

|---|---|---|

| Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ | 204 | -69 researchgate.netscispace.comafricaresearchconnects.com |

Thermal Analysis Techniques (DSC, DTA, TG, MS) for Phase Transition Characterization

Thermal analysis techniques are indispensable for identifying and characterizing phase transitions in this compound materials. cas.cz Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), Thermogravimetry (TG), and Mass Spectrometry (MS) provide a comprehensive picture of the thermal events a material undergoes upon heating or cooling. cas.czresearchgate.net

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to detect phase transitions by measuring changes in heat flow or temperature differences between a sample and a reference. cas.cznih.gov These techniques can identify transitions such as melting, crystallization, and solid-solid structural changes. cas.cznih.gov

Thermogravimetry (TG) monitors the change in mass of a sample as a function of temperature, which is crucial for distinguishing phase transitions from decomposition processes that involve mass loss. cas.cz

Mass Spectrometry (MS) , often coupled with TG or DTA, analyzes the gases evolved during thermal events, helping to identify the nature of decomposition products. researchgate.net

In the study of cesium hydrogeno-arsenate tellurate (B1236183) (CsAsTe), a combination of DTA, TG, and MS analysis confirmed that no mass loss occurs before 425 K, indicating that the thermal events observed below this temperature are phase transitions. researchgate.net Similarly, for the mixed crystal Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁, DSC was used to identify two structural phase transitions. rajpub.com

Detection of Multiple Endothermal Peaks

A common feature observed in the thermal analysis of this compound and related compounds is the presence of multiple endothermic peaks in the DSC or DTA thermograms. Each peak typically corresponds to a specific phase transition.

For example, DSC analysis of cesium hydrogeno-arsenate tellurate (CsAsTe) revealed three distinct phase transitions at 365 K, 379 K, and 400 K. researchgate.net In another study on a mixed cesium-ammonium dihydrogen phosphate-arsenate, three endothermal peaks were detected at 204 K, 407 K, and 585 K, with the first two corresponding to structural phase transitions and the last to the melting point. rajpub.com Similarly, the mixed cesium-rubidium dihydrogen arsenate, Cs₀.₂Rb₀.₈H₂AsO₄, shows two distinct endothermal peaks at 293 K and 525 K. researchgate.net The compound Cs₄(SeO₄)(HSeO₄)₂(H₃AsO₄) also displays two phase transitions at 411 K and 418 K. researchgate.net

The presence of these multiple peaks highlights the complex structural evolution these materials undergo with changing temperature.

Table 1: Endothermal Peaks in this compound and Related Compounds

| Compound | Peak 1 Temperature (K) | Peak 2 Temperature (K) | Peak 3 Temperature (K) | Reference |

|---|---|---|---|---|

| CsAsTe | 365 | 379 | 400 | researchgate.net |

| Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ | 204 | 407 | 585 (melting) | rajpub.com |

| Cs₀.₂Rb₀.₈H₂AsO₄ | 293 | 525 | - | researchgate.net |

Determination of Transition Enthalpy and Entropy

From the peaks observed in DSC curves, it is possible to calculate the thermodynamic parameters associated with the phase transitions, namely the transition enthalpy (ΔH) and transition entropy (ΔS). numberanalytics.com These values provide quantitative insight into the energetic changes and the change in disorder during the transition.

The transition enthalpy is determined by integrating the area of the DSC peak, while the transition entropy is calculated from the enthalpy and the transition temperature (T) using the relation ΔS = ΔH/T. researchgate.netpsu.edu

In a study of a cesium selenate (B1209512) tellurate compound, the first phase transition at 320 K had a calculated enthalpy of 2.65 kJ·mol⁻¹ and an entropy of 8.28 J·mol⁻¹·K⁻¹. csic.es The entropy change can be related to the change in the number of accessible configurations in the high- and low-temperature phases through the Boltzmann principle, ΔS = R·ln(N₁/N₂). csic.es For this specific transition, the entropy value suggested a change in the orientational and positional disorder of the selenate and tellurate groups. csic.es

Table 2: Thermodynamic Data for a Phase Transition in a Cesium Selenate Tellurate Compound

| Transition Temperature (K) | Transition Enthalpy (ΔH) | Transition Entropy (ΔS) |

|---|

Source: csic.es

Correlation of Thermal Events with Structural Changes

A crucial aspect of characterizing phase transitions is to correlate the thermal events observed by techniques like DSC with actual structural changes in the crystal lattice. This is typically achieved by performing structural analysis, such as X-ray diffraction, at temperatures below and above the transition temperature. researchgate.net

For instance, in a cesium selenate tellurate material, a phase transition was detected by DSC at 320 K. csic.es A structural study at 360 K (above the transition) revealed that the compound transformed from a monoclinic system (space group P21/c) at room temperature to a trigonal system (space group R3̅m). csic.es This structural change was accompanied by the disordering of selenate (SeO₄) tetrahedra, which rotate among three positions, and the displacement of tellurium atoms in the tellurate (TeO₆) polyhedra. csic.es Raman spectroscopy studies at different temperatures can also confirm the structural changes associated with a phase transition detected by DSC. csic.es

In the mixed crystal Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁, X-ray diffraction at room temperature showed the space group to be I4̅2d, confirming the structural nature of the phase transitions observed in the DSC thermogram. rajpub.com

Order-Disorder and Structural Phase Transition Mechanisms

Phase transitions in this compound materials are often driven by order-disorder phenomena and associated structural rearrangements. rajpub.comcsic.es The classification of a transition as either displacive or order-disorder is typically based on spectroscopic and diffraction data. aps.orgarxiv.org

An order-disorder transition involves a change from a more ordered state at low temperature to a more disordered state at high temperature. nih.gov This disorder can manifest as the reorientation of molecular groups or the occupation of multiple sites by certain atoms. csic.es In many this compound-related compounds, the phase transitions involve the ordering and disordering of the arsenate (or phosphate (B84403)/selenate) tetrahedra and the arrangement of hydrogen bonds. csic.escaltech.edu

In a cesium selenate tellurate compound, the phase transition at 320 K was classified as an order-disorder type transition based on the entropy change and confirmed by Raman spectroscopy. csic.es The analysis indicated that the transition involves the reorientation of selenate and tellurate polyhedra. csic.es Similarly, in the metal-organic framework [(CH₃)₂NH₂]Zn(HCOO)₃, the ferroelectric phase transition is driven by the ordering of the dimethylammonium (DMA⁺) cation within cavities in the structure. nih.gov

Structural phase transitions involve a change in the crystal system or space group. researchgate.net As seen in the cesium selenate tellurate, the order-disorder mechanism directly leads to a structural change from a monoclinic to a trigonal system. csic.es The high-temperature phase often possesses higher symmetry due to the dynamic averaging of disordered components. caltech.edu

Reversible Phase Transitions in Mixed this compound Compounds

The reversibility of a phase transition is a key characteristic, indicating that the structural changes that occur upon heating are reversed upon cooling. This property is particularly important for potential applications in switching devices or sensors. rsc.org

In the mixed cesium sulphate arsenate tellurate (CsSAsTe), a reversible, first-order phase transition was observed at 213 K on heating and 211 K on cooling. researchgate.net This transition involves a change from a monoclinic system (P21/c) at 120 K to a trigonal system (R3̅m) at 275 K. researchgate.net The ability to cycle between these two distinct structural states demonstrates the reversible nature of the transition.

Similarly, some inorganic crystals exhibit reversible birefringence switching that is triggered by thermally stimulated phase transitions, highlighting the potential of such materials in photonics. rsc.org The study of reversible mechanochromic changes in some complexes, which involve crystalline-to-amorphous phase transitions, also points to the importance of reversibility in developing functional materials. acs.org

Electrical and Dielectric Properties of Cesium Arsenate Systems

Proton Conductivity Investigations

Cesium dihydrogen arsenate belongs to a family of hydrogen-bonded ferroelectric crystals that exhibit significant proton conductivity, particularly at elevated temperatures. This property is intrinsically linked to the arrangement and dynamics of protons within the crystal lattice.

At elevated temperatures, cesium dihydrogen arsenate undergoes a phase transition to a superionic phase, which is characterized by a dramatic increase in proton conductivity. This behavior is analogous to that observed in the closely related compound, cesium dihydrogen phosphate (B84403) (CsH₂PO₄), which sees its proton conductivity jump by several orders of magnitude around 230°C. For CsH₂AsO₄, a similar transition from a paraelectric to a superionic phase has been noted at approximately 162°C. In this high-temperature phase, the protons are highly mobile within a dynamically disordered hydrogen-bond network, leading to high conductivity.

The high-temperature superionic phase is crucial for potential applications in solid acid fuel cells. The conductivity in this phase is sufficient to be technologically viable. For instance, in the analogous CsH₂PO₄, conductivity values can reach the order of 10⁻² S/cm.

| Compound | Transition Temperature (°C) | Conductivity Increase (Order of Magnitude) |

| CsH₂AsO₄ | ~162 | Significant increase (qualitative) |

| CsH₂PO₄ | ~230 | ~4 |

This table provides a comparison of the superionic phase transition temperatures for cesium dihydrogen arsenate and the related cesium dihydrogen phosphate.

The conduction mechanism in cesium arsenate is primarily protonic, involving the transport of protons through the crystal lattice. This transport is facilitated by the hydrogen-bond network. The generally accepted model for proton conduction in this class of materials involves a two-step "Grotthuss-type" mechanism:

Proton Hopping: A proton hops from one oxygen atom to a neighboring one along the hydrogen bond.

Reorientation: The resulting vacant proton site is reoriented through the rotation of the arsenate (AsO₄) tetrahedra, preparing the lattice for the next hop.

At lower temperatures, in the paraelectric phase, proton motion is more localized. As the temperature increases towards the superionic phase transition, the thermal energy becomes sufficient to cause significant disorder in the proton sublattice and to facilitate the reorientational motion of the arsenate groups, leading to long-range proton transport and a sharp increase in conductivity.

The AC conductivity of materials like this compound often follows a universal power law, where the conductivity increases with frequency. The Correlated Barrier Hopping (CBH) model is frequently used to explain this behavior in amorphous and disordered systems. In this model, charge carriers (protons in this case) hop between localized sites over potential barriers. The height of these barriers is assumed to be correlated with the spatial separation of the sites.

While specific studies applying the CBH model directly to this compound are limited, the principles of the model are applicable. At a given temperature, as the frequency of the applied electric field increases, charge carriers can respond by hopping over smaller distances and lower energy barriers, leading to an increase in the measured AC conductivity. The temperature dependence of the frequency exponent in the power law can provide insights into whether the conduction is dominated by single-polaron or bipolaron hopping.

Impedance and Modulus Spectroscopy for Electrical Characterization

The dielectric constant, or relative permittivity, is a measure of a material's ability to store electrical energy in an electric field. For cesium dihydrogen arsenate, the dielectric constant has been investigated, particularly in relation to its ferroelectric phase transition.

In one study, the static dielectric constant of cesium dihydrogen arsenate was compiled, providing a baseline value for its dielectric properties. Research into the polarization of CsH₂AsO₄ crystals near their phase transition has also provided values for the dielectric constant under various biasing fields and temperatures. These studies are essential for understanding the ferroelectric and paraelectric behavior of the material.

The permittivity of this compound, like other dielectric materials, can be frequency-dependent. Dielectric spectroscopy measurements can reveal this frequency dispersion, which is often associated with different polarization mechanisms occurring at different timescales.

| Property | Reported Value for CsH₂AsO₄ |

| Static Dielectric Constant | Available in compilations of inorganic solids |

| Dielectric Constant (near phase transition) | Measured and analyzed in polarization studies |

This table summarizes the availability of data on the dielectric properties of cesium dihydrogen arsenate.

Conductivity relaxation in dielectric materials refers to the frequency-dependent behavior of the electrical conductivity. By analyzing impedance and modulus spectroscopy data, key relaxation parameters can be determined, which provide insights into the dynamics of charge transport.